molecular formula C16H9ClN2O B13867818 7-Chloro-2-quinolin-3-ylfuro[3,2-b]pyridine

7-Chloro-2-quinolin-3-ylfuro[3,2-b]pyridine

Cat. No.: B13867818
M. Wt: 280.71 g/mol
InChI Key: BAFVJBMQEVVAFH-UHFFFAOYSA-N
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Description

7-Chloro-2-quinolin-3-ylfuro[3,2-b]pyridine is a heterocyclic compound that combines the structural features of quinoline and furo[3,2-b]pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-quinolin-3-ylfuro[3,2-b]pyridine typically involves the construction of the quinoline and furo[3,2-b]pyridine rings followed by their fusion. One common method involves the use of Vilsmeier reagent (DMF + POCl3 or PCl5) to form the quinoline ring . The furo[3,2-b]pyridine ring can be synthesized through a series of condensation reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-quinolin-3-ylfuro[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-Chloro-2-quinolin-3-ylfuro[3,2-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-2-quinolin-3-ylfuro[3,2-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt DNA replication in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-quinolin-3-ylfuro[3,2-b]pyridine is unique due to its fused ring structure combining quinoline and furo[3,2-b]pyridine. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H9ClN2O

Molecular Weight

280.71 g/mol

IUPAC Name

7-chloro-2-quinolin-3-ylfuro[3,2-b]pyridine

InChI

InChI=1S/C16H9ClN2O/c17-12-5-6-18-14-8-15(20-16(12)14)11-7-10-3-1-2-4-13(10)19-9-11/h1-9H

InChI Key

BAFVJBMQEVVAFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC4=NC=CC(=C4O3)Cl

Origin of Product

United States

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